molecular formula C22H22ClFN2O3 B5966725 N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide

N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide

Cat. No. B5966725
M. Wt: 416.9 g/mol
InChI Key: YIUASKOWDJFYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide, commonly known as CFPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFPP belongs to the class of compounds known as piperidines, which are known to exhibit a wide range of pharmacological activities.

Scientific Research Applications

CFPP has been studied extensively for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in preclinical studies. CFPP has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders. Furthermore, CFPP has been shown to exhibit a selective inhibitory effect on the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The exact mechanism of action of CFPP is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are known to play a critical role in the regulation of gene expression, and their inhibition has been shown to result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CFPP has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
CFPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress in cells. CFPP has also been shown to exhibit anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

CFPP has several advantages for use in lab experiments. It exhibits a high degree of selectivity towards HDAC and MAO-A, making it a potentially useful tool for studying the role of these enzymes in various biological processes. CFPP also exhibits a high degree of stability, allowing for long-term storage and use in experiments. However, CFPP has some limitations as well. It is relatively expensive to synthesize, and its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

The potential applications of CFPP in drug development are vast and varied. Future research could focus on optimizing the synthesis method of CFPP to improve its yield and reduce its cost. Further studies could also be conducted to investigate the potential use of CFPP in the treatment of various diseases, including cancer, neuropathic pain, and anxiety disorders. Additionally, the development of novel derivatives of CFPP could be explored to improve its pharmacological properties and increase its potency.

Synthesis Methods

The synthesis of CFPP involves the reaction between 3-chloro-4-fluoroaniline and 1-(4-piperidinyl)-2-propanone in the presence of acetic acid and sodium borohydride. The resulting product is then reacted with phenylacetyl chloride to form the final compound, CFPP. The synthesis method of CFPP has been extensively studied and optimized, resulting in a high yield of the final product.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-(2-oxo-2-phenylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3/c23-18-14-17(7-8-19(18)24)25-20(27)9-6-15-10-12-26(13-11-15)22(29)21(28)16-4-2-1-3-5-16/h1-5,7-8,14-15H,6,9-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUASKOWDJFYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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